2-Ethylhexyl 4-hydroxybenzoate

Catalog No.
S597923
CAS No.
5153-25-3
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl 4-hydroxybenzoate

CAS Number

5153-25-3

Product Name

2-Ethylhexyl 4-hydroxybenzoate

IUPAC Name

2-ethylhexyl 4-hydroxybenzoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3

InChI Key

VTIMKVIDORQQFA-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O

The exact mass of the compound 2-Ethylhexyl 4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethylhexyl 4-hydroxybenzoate (CAS 5153-25-3), frequently designated as octylparaben or 2-ethylhexylparaben, is a highly lipophilic, branched-chain ester of p-hydroxybenzoic acid. Unlike conventional short-chain parabens utilized primarily for broad aqueous preservation, this compound is engineered for extreme hydrophobicity, exhibiting a LogP of approximately 5.29. In industrial and analytical procurement, it serves as a critical hydrogen bond donor (HBD) in the formulation of Hydrophobic Deep Eutectic Solvents (HDES), a lipophilic stabilizer for oil-in-water emulsions, and a performance-enhancing matrix component for UV filters. Its distinct physical properties, particularly its near-zero water solubility and high partition coefficient, make it a specialized material choice for advanced green extraction technologies and high-stability lipophilic formulations .

Substituting 2-Ethylhexyl 4-hydroxybenzoate with common in-class alternatives like methylparaben or propylparaben critically compromises phase stability in specialized multiphase applications. In liquid-liquid extraction workflows, short-chain parabens form hydrophilic or quasi-hydrophobic deep eutectic solvents that readily leach into the aqueous phase, destroying the solvent boundary and contaminating the sample matrix. In cosmetic and advanced material formulations, straight-chain parabens partition too readily into aqueous domains, leaving the oil phase vulnerable and failing to provide the specific solvating environment required to stabilize complex lipophilic molecules like UV filters. Procurement must strictly specify the 2-ethylhexyl branched structure to guarantee absolute water insolubility, prevent aqueous leaching, and maintain HDES integrity[1].

Phase Stability and Anti-Leaching Performance in HDES Formulation

In the design of Hydrophobic Deep Eutectic Solvents (HDES), the choice of hydrogen bond donor dictates the solvent's resistance to aqueous dissolution. 2-Ethylhexyl 4-hydroxybenzoate, featuring a branched 8-carbon chain, exhibits a high LogP (~5.29), rendering it virtually insoluble in water. When formulated into an HDES, it maintains strict phase boundaries with aqueous samples. In contrast, short-chain analogs like methyl 4-hydroxybenzoate (LogP ~1.96) form unstable, quasi-hydrophobic DESs that suffer from severe leaching and phase disintegration upon contact with water[1].

Evidence DimensionAqueous phase stability and leaching resistance
Target Compound Data2-Ethylhexyl 4-hydroxybenzoate (LogP ~5.29): Forms stable HDES with negligible aqueous leaching
Comparator Or BaselineMethyl 4-hydroxybenzoate (LogP ~1.96): High aqueous leaching leading to DES disintegration
Quantified Difference>3 log unit increase in hydrophobicity, shifting the DES from hydrophilic to strictly hydrophobic
ConditionsHDES formulation in contact with aqueous extraction media

Ensures that the deep eutectic solvent remains intact during liquid-liquid extraction, preventing sample contamination and solvent loss.

Target Extraction Efficiency in Liquid-Liquid Microextraction

The extended hydrophobic chain of 2-Ethylhexyl 4-hydroxybenzoate significantly enhances its extraction capacity when utilized as an HDES component. Studies comparing various paraben-based HDESs (paired with methyltrioctylammonium chloride) demonstrate that the 2-ethylhexyl derivative achieves superior extraction efficiencies for heavy metals and hydrophobic analytes. While methyl 4-hydroxybenzoate-based DESs yield lower extraction efficiencies (approximately 50%), the 2-ethylhexyl 4-hydroxybenzoate HDES achieves near-quantitative extraction (~95%) for targets like Cr(VI) due to optimized lipophilic interactions in the solvent cavity [1].

Evidence DimensionAnalyte extraction efficiency (e.g., Cr(VI))
Target Compound Data2-Ethylhexyl 4-hydroxybenzoate HDES: ~95% extraction efficiency
Comparator Or BaselineMethyl 4-hydroxybenzoate HDES: ~50% extraction efficiency
Quantified Difference~45% absolute increase in extraction recovery
ConditionsDispersive liquid-liquid microextraction of aqueous samples using MTC-based HDES

Allows analytical and environmental laboratories to maximize the recovery of trace contaminants without increasing solvent volumes.

Extraction Optimization for Fluorescent Whitening Agents

Beyond heavy metals, 2-Ethylhexyl 4-hydroxybenzoate demonstrates superior performance in the extraction of complex organic molecules like fluorescent whitening agent 52 (FWA52). When evaluated against a panel of paraben HBDs (including methyl, butyl, and n-octyl 4-hydroxybenzoate), the 2-ethylhexyl variant provided the highest extraction efficiency—achieving almost quantitative recovery—and proved optimal for the in-situ formation of the DES with the target analyte. This branched structure outperforms straight-chain analogs in forming stable hydrogen bonds with bulky hydrophobic targets[1].

Evidence DimensionExtraction recovery of FWA52
Target Compound Data2-Ethylhexyl 4-hydroxybenzoate: Highest extraction efficiency (near quantitative)
Comparator Or BaselineMethyl and butyl 4-hydroxybenzoate: Suboptimal extraction efficiencies
Quantified DifferenceRanked #1 among tested paraben HBDs for FWA52 recovery
ConditionsIn-situ HDES formation for the extraction of FWA52 from aqueous matrices

Provides a highly specific, high-yield green solvent alternative for isolating complex industrial additives from environmental or food samples.

Oil-Phase Retention and UV Filter Stabilization

In multiphase cosmetic and material formulations, stabilizers must remain localized in the target phase. 2-Ethylhexyl 4-hydroxybenzoate is highly soluble in organic solvents and oils but completely insoluble in water. This extreme lipophilicity ensures that it remains entirely localized in the lipid phase of oil-in-water emulsions, stabilizing lipophilic UV filters. Conversely, standard methylparaben has a water solubility of approximately 0.25% at room temperature, causing it to partition heavily into the aqueous phase, thereby depleting the oil phase of its protective and stabilizing effects .

Evidence DimensionPhase partitioning and water solubility
Target Compound Data2-Ethylhexyl 4-hydroxybenzoate: Insoluble in water; strict oil-phase retention
Comparator Or BaselineMethylparaben: ~0.25% water solubility; significant aqueous partitioning
Quantified DifferenceComplete elimination of aqueous partitioning compared to the baseline paraben
ConditionsOil-in-water emulsion systems and UV filter matrices

Guarantees that the active stabilizing agent remains in the lipid phase where it is needed to protect hydrophobic active ingredients.

Formulation of Hydrophobic Deep Eutectic Solvents (HDES)

Procured as a primary hydrogen bond donor (HBD) alongside quaternary ammonium salts to create stable, green extraction media that resist aqueous leaching during environmental water analysis[1].

Trace Analyte Microextraction

The optimal choice for dispersive liquid-liquid microextraction (DLLME) workflows targeting hydrophobic organic contaminants (like FWA52) or heavy metals (like Cr(VI)), where maximum extraction efficiency is required[1].

Lipophilic UV Filter Stabilization

Utilized as a specialized additive in advanced sunscreen and cosmetic formulations to enhance the stability and efficacy of oil-soluble UV filters, ensuring the compound does not migrate into the aqueous phase of emulsions.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5153-25-3

Wikipedia

2-ethylhexyl p-hydroxybenzoate

General Manufacturing Information

Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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